molecular formula C15H21NO3 B2856579 N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide CAS No. 2034419-11-7

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide

Cat. No.: B2856579
CAS No.: 2034419-11-7
M. Wt: 263.337
InChI Key: FDZRBNZBUYMRAC-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide is a chemical compound with a unique structure that combines a tetrahydrofuran ring with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would yield an amine.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide is unique due to its combination of a tetrahydrofuran ring and a benzamide moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-3-12-4-6-13(7-5-12)14(17)16-10-15(18)8-9-19-11-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZRBNZBUYMRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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